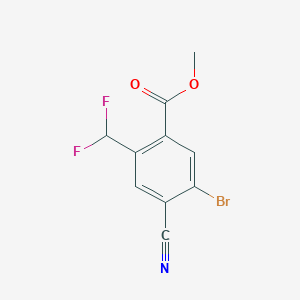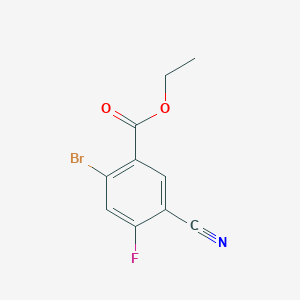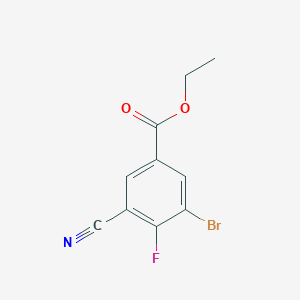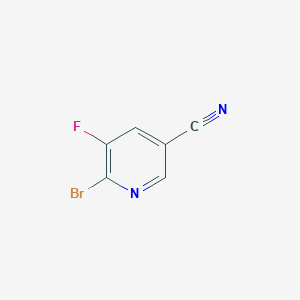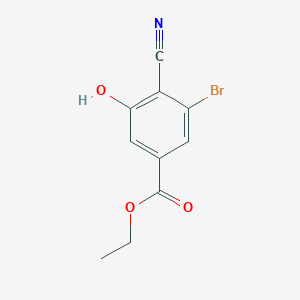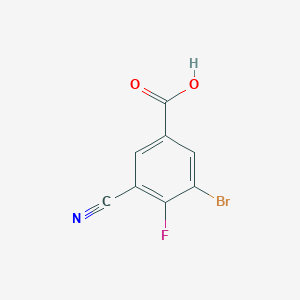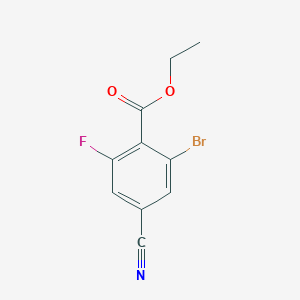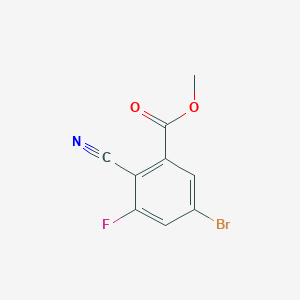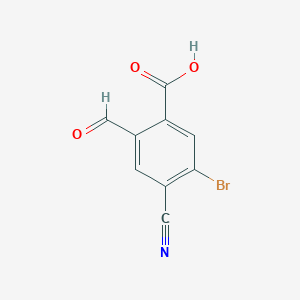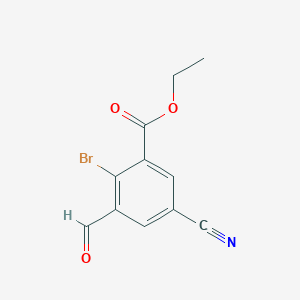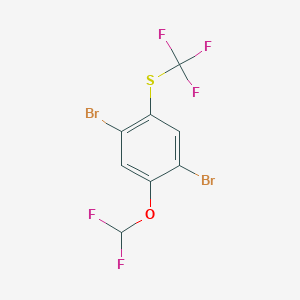
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene
描述
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C8H3Br2F5OS. This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the following steps:
Bromination: The starting material, 1,4-difluorobenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1,4-dibromo-2,5-difluorobenzene.
Methoxylation: The dibromo compound is then reacted with difluoromethanol (CHF2OH) in the presence of a base like potassium carbonate (K2CO3) to introduce the difluoromethoxy group.
Thioetherification: Finally, the compound is treated with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine (Et3N) to form the trifluoromethylthio group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds with extended conjugation.
科学研究应用
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine and fluorine atoms contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Lacks the methoxy and trifluoromethylthio groups, making it less versatile.
1,4-Dibromo-2-difluoromethoxybenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of difluoromethoxy and trifluoromethylthio groups, leading to different reactivity.
Uniqueness
1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for diverse applications in various fields.
属性
IUPAC Name |
1,4-dibromo-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKPARYZYJKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



